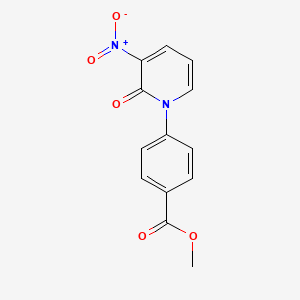

Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate

Description

Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a 3-nitro-2-oxopyridin-1(2H)-YL group. This structure combines a methyl benzoate moiety with a nitro-substituted pyridinone ring, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C13H10N2O5 |

|---|---|

Molecular Weight |

274.23 g/mol |

IUPAC Name |

methyl 4-(3-nitro-2-oxopyridin-1-yl)benzoate |

InChI |

InChI=1S/C13H10N2O5/c1-20-13(17)9-4-6-10(7-5-9)14-8-2-3-11(12(14)16)15(18)19/h2-8H,1H3 |

InChI Key |

PSLBBENKDHSWHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C(C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate typically involves the following steps:

Oxidation: The oxo group can be introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: The benzoate ester moiety is formed through esterification reactions, where benzoic acid is reacted with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, oxidation, and esterification processes, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimalarial and Anticancer Properties

Research indicates that methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate and its derivatives exhibit promising antimalarial and anticancer activities. The compound's structure suggests it may inhibit heme polymerization, a mechanism critical in malaria treatment. Studies have shown that similar pyridinone derivatives can effectively disrupt the life cycle of malaria parasites, making this compound a candidate for further development in antimalarial therapies.

In anticancer research, the compound has been evaluated for its ability to induce apoptosis in cancer cells. Molecular docking studies have demonstrated its binding affinity to key enzymes involved in cancer cell proliferation, suggesting potential as a lead compound for developing new anticancer agents.

Cosmetic Applications

Tyrosinase Inhibition

this compound has been identified as a potential tyrosinase inhibitor, which is significant for cosmetic applications targeting skin pigmentation disorders. Tyrosinase is an enzyme crucial for melanin production, and its inhibition can help in formulating products aimed at reducing hyperpigmentation and promoting an even skin tone.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of dichloromethane as a solvent and triethylamine as a catalyst during the esterification process. The characterization of synthesized compounds is performed using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming the structural integrity of the compound .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-hydroxybenzoate | Similar benzoate structure | Preservative, antimicrobial |

| 3-Hydroxypyridine derivatives | Contains pyridine ring | Tyrosinase inhibitors |

| 4-Nitropyridine derivatives | Nitro-substituted pyridine | Antimicrobial activity |

This table illustrates that while several compounds share structural similarities, this compound's specific combination of functional groups may confer distinct pharmacological properties compared to others.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological assays:

- Antimalarial Activity : A study demonstrated that derivatives of this compound showed moderate inhibition of Plasmodium falciparum growth in vitro, indicating potential as an antimalarial agent.

- Cancer Cell Apoptosis : Research utilizing cell lines has shown that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxo group and benzoate ester moiety can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate with structurally related methyl benzoate derivatives documented in pesticide chemistry (Table 1). Key differences in substituents and their implications are discussed.

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

*Hypothetical use inferred from structural analogs.

Key Observations:

Nitro groups are also associated with oxidative stress induction in weeds, a mechanism observed in dinitrophenol herbicides . Chlorinated analogs (e.g., haloxyfop-methyl, diclofop-methyl) exhibit lipophilicity that enhances membrane permeability, a trait less pronounced in nitro-substituted compounds due to polar nitro groups.

Heterocyclic Core Variations: The pyridinone ring in the target compound differs from pyrimidine (pyriminobac-methyl) or simple phenoxy (diclofop-methyl) cores. Pyridinones are known for hydrogen-bonding capabilities via the carbonyl oxygen, which could influence molecular recognition in biological systems .

This trait is critical in herbicide design, where controlled degradation is desirable .

Research Findings and Methodological Context

While direct studies on this compound are absent in the provided evidence, structural elucidation techniques such as X-ray crystallography (supported by SHELX software ) are pivotal in determining the conformation of similar compounds. For example:

- SHELX refinement has been used to resolve the crystal structures of pyridinone derivatives, revealing planar configurations that optimize π-π stacking with biological targets .

Biological Activity

Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methyl ester group attached to a benzoate moiety and a nitro-substituted pyridinone ring. The molecular formula is with a molecular weight of 274.23 g/mol . The structural characteristics suggest potential interactions with biological targets, particularly in the context of medicinal applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of dichloromethane as a solvent and triethylamine as a catalyst during esterification. The general procedure includes:

- Preparation of the Pyridinone Derivative : This involves reacting appropriate starting materials under controlled conditions.

- Esterification : The pyridinone is then reacted with benzoic acid derivatives to form the final ester product.

Antimalarial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimalarial properties. For instance, derivatives of pyridinones have shown moderate inhibition of heme polymerization, which is crucial in malaria treatment .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Molecular docking studies have suggested that it may interact effectively with various cancer-related targets, inhibiting cell proliferation in certain cancer cell lines .

Tyrosinase Inhibition

Another notable activity is its potential as a tyrosinase inhibitor. Tyrosinase plays a key role in melanin production; thus, inhibitors can have applications in skin health and cosmetic formulations.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and similar compounds:

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating how this compound interacts with biological targets at the molecular level. These studies provide insights into its mechanism of action and potential efficacy against various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.